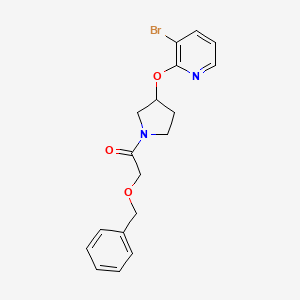

2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is synthesized using a complex method and has been found to exhibit unique biochemical and physiological effects. In

Applications De Recherche Scientifique

Hydrogen-Bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including compounds similar to 2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, reveals the significance of intra- and intermolecular hydrogen bonding. These patterns are essential for understanding the chemical stability and reactivity of such compounds, which could influence their applications in material science and pharmaceutical chemistry (Balderson et al., 2007).

Catalysis in Oxidation Reactions

Research on hydrocarbon oxygenation demonstrates the catalytic capabilities of related complexes, highlighting potential applications in green chemistry for the synthesis of alcohols, ketones, and quinones from simple hydrocarbons. This catalytic activity, especially in environmentally benign oxidation processes, points to its use in sustainable chemical manufacturing (Shul’pin et al., 2012).

Synthesis of Benzazepines

The synthesis of 1,2-pyrrole-annulated benzazepines through a Brønsted acid catalyzed domino reaction reveals the compound's utility in constructing complex molecular architectures. This method provides access to benzazepines, which have applications in medicinal chemistry and drug development, showcasing the compound's role in synthesizing biologically relevant structures (Wang et al., 2015).

Electrocatalytic Activity

The electrochemical polymerization and catalytic activity studies indicate the potential of pyrrole-containing compounds for applications in electrocatalysis and materials science. Specifically, their role in the oxidation of alcohols to aldehydes underlines their utility in electrochemical sensors and energy conversion devices (Lu et al., 2014).

Propriétés

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c19-16-7-4-9-20-18(16)24-15-8-10-21(11-15)17(22)13-23-12-14-5-2-1-3-6-14/h1-7,9,15H,8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATJQDOQZXQRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)

![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)

![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2680159.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2680162.png)

![3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680166.png)

![1-Cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea](/img/structure/B2680168.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)